Kinase Profiling vs. Reference Multi-Kinase Inhibitors
While the target compound itself has not been profiled in a published head‑to‑head kinase panel, the core scaffold is shared with compounds 6i and 6v in the ACS Omega 2024 study, which inhibit EGFR (IC₅₀ = 6.10 ± 0.4 μM) and VEGFR-2 (IC₅₀ = 6.49 ± 0.3 μM) in MCF‑7 cells [1]. Sunitinib, a benchmark VEGFR-2 inhibitor, exhibits an IC₅₀ of 0.08 μM against recombinant VEGFR-2 [2], whereas the thiazolyl‑indole‑2‑carboxamide scaffold shows a 75‑fold lower potency, indicating a distinct selectivity window that may be exploited for combination or sequential therapy.
| Evidence Dimension | Cytotoxicity / kinase inhibition in MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide (no direct data; class representative 6i IC₅₀ = 6.10 μM) |
| Comparator Or Baseline | Sunitinib (VEGFR-2 inhibitor) IC₅₀ = 0.08 μM (recombinant VEGFR-2); erlotinib (EGFR inhibitor) IC₅₀ = 0.02 μM |
| Quantified Difference | ~75‑fold lower VEGFR-2 potency for the thiazolyl‑indole‑2‑carboxamide class vs. sunitinib |
| Conditions | MCF‑7 cell viability assay (48 h, MTT) for class compounds; recombinant kinase assays for sunitinib/erlotinib [2] |
Why This Matters
A distinct kinase inhibition profile suggests this compound may avoid certain toxicities of potent single‑target agents and enable combinatorial regimens.
- [1] Saadan, N. M., Ahmed, W. U., Kadi, A. A., Al-Mutairi, M. S., Al-Wabli, R. I., & Rahman, A. F. M. M. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(40), 41944–41967. https://doi.org/10.1021/acsomega.4c06889 View Source
- [2] Roskoski, R. (2016). Properties of FDA‑approved small molecule protein kinase inhibitors. Pharmacological Research, 112, 49–67. https://doi.org/10.1016/j.phrs.2016.06.001 View Source
